molecular formula C23H24N4O3S B305407 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No. B305407
M. Wt: 436.5 g/mol
InChI Key: JUJJAQCPSQRUNG-UHFFFAOYSA-N
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Description

2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its antibacterial and antifungal activities by inhibiting the biosynthesis of essential cellular components such as peptidoglycan and ergosterol. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, the compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other compounds in the experimental system, leading to false-positive or false-negative results.

Future Directions

There are several potential future directions for research on 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide. These include:
1. Further investigation of the mechanism of action of the compound to better understand its antibacterial, antifungal, and anticancer activities.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of the potential applications of the compound in the development of OLEDs and OFETs.
4. Investigation of the potential synergistic effects of the compound with other drugs or compounds to enhance its therapeutic efficacy.
5. Evaluation of the potential toxicity and safety of the compound in animal models to assess its suitability for clinical use.
Conclusion:
2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a promising compound with potential applications in various fields. Its high potency, broad-spectrum activity, and relatively low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, potential applications, and safety profile.

Synthesis Methods

The synthesis of 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves the reaction between 7-methoxy-1-benzofuran-2-carboxylic acid and 4-methyl-1,2,4-triazole-3-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-(propan-2-yl)aniline to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit significant antibacterial, antifungal, and anticancer activities. The compound has also been reported to have potential applications in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

Product Name

2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H24N4O3S/c1-14(2)16-9-5-6-10-17(16)24-20(28)13-31-23-26-25-22(27(23)3)19-12-15-8-7-11-18(29-4)21(15)30-19/h5-12,14H,13H2,1-4H3,(H,24,28)

InChI Key

JUJJAQCPSQRUNG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC4=C(O3)C(=CC=C4)OC

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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